2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one
Overview
Description
2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against various cancer cells .
Biochemical Pathways
The compound has been found to inhibit nitric oxide generation in LPS-stimulated RAW264.7 cells .
Result of Action
The compound has been found to significantly inhibit nitric oxide generation in LPS-stimulated RAW264.7 cells . This suggests that it may have anti-inflammatory properties.
Biochemical Analysis
Biochemical Properties
2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with phosphatidylinositol 3-kinase and histone deacetylase . Phosphatidylinositol 3-kinase is involved in various cellular processes, including cell growth, proliferation, and survival, while histone deacetylase is crucial for regulating gene expression through chromatin remodeling. The interaction of 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one with these enzymes results in the inhibition of their activities, thereby affecting downstream signaling pathways and cellular functions .
Cellular Effects
The effects of 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cells, particularly in prostate cancer cell lines . It influences cell signaling pathways by inhibiting phosphatidylinositol 3-kinase and histone deacetylase, leading to alterations in gene expression and cellular metabolism. Additionally, 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one increases the accumulation of reactive oxygen species within cells, further promoting apoptosis .
Molecular Mechanism
At the molecular level, 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one exerts its effects through specific binding interactions with target enzymes. The compound binds to the active sites of phosphatidylinositol 3-kinase and histone deacetylase, inhibiting their enzymatic activities . This inhibition disrupts the signaling pathways regulated by these enzymes, leading to changes in gene expression and cellular functions. The compound’s ability to induce epigenetic modifications through histone deacetylase inhibition is particularly noteworthy, as it results in the reactivation of tumor suppressor genes and the suppression of oncogenes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on target enzymes over extended periods In vitro studies have shown that prolonged exposure to 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is involved in several metabolic pathways, primarily through its interactions with enzymes such as phosphatidylinositol 3-kinase and histone deacetylase . The compound’s metabolism involves oxidative and reductive reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects .
Transport and Distribution
Within cells and tissues, 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. Additionally, its interactions with cellular transporters can affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with histone deacetylase to exert its epigenetic effects . Additionally, it may localize to other cellular compartments, such as the cytoplasm, where it can interact with phosphatidylinositol 3-kinase and influence signaling pathways . The compound’s localization is regulated by specific targeting signals and post-translational modifications that direct it to its sites of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with a suitable aldehyde or ketone in the presence of a base, followed by bromination to introduce the bromomethyl group . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions often involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts like Lewis acids or bases are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related compounds.
Industrial Applications: It is explored for its potential use in the synthesis of other biologically active molecules and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroimidazo[1,2-c]quinazoline: This compound shares a similar core structure but lacks the bromomethyl group.
4,6,7-trisubstituted quinazoline derivatives: These compounds contain additional substituents on the quinazoline ring and have been studied for their antitumor activity.
Uniqueness
2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one is unique due to the presence of the bromomethyl group, which can be further modified to create a variety of derivatives. This structural feature enhances its versatility and potential for use in medicinal chemistry and other scientific research applications.
Properties
IUPAC Name |
2-(bromomethyl)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-5-7-6-15-10(13-7)8-3-1-2-4-9(8)14-11(15)16/h1-4,7,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIRZIKCQYSRMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C3C=CC=CC3=NC(=O)N21)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566040 | |
Record name | 2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139047-54-4 | |
Record name | 2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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